molecular formula C16H18N6O2S B2897143 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1795088-86-6

1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2897143
CAS No.: 1795088-86-6
M. Wt: 358.42
InChI Key: QWQDDZUMQHPMGM-UHFFFAOYSA-N
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Description

1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthesized organic compound often utilized in various scientific research fields This compound is notable for its unique structure, which includes a combination of thiophene, oxadiazole, piperidine, and triazole moieties

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically begins with the preparation of intermediates such as thiophene derivatives and 1,2,4-oxadiazole derivatives.

  • A common approach involves the formation of the oxadiazole ring via cyclization reactions of corresponding hydrazides with carboxylic acids or their derivatives under reflux conditions.

  • Piperidine and triazole derivatives are synthesized separately and subsequently coupled with the oxadiazole intermediates using palladium-catalyzed cross-coupling reactions or other suitable condensation methods.

Industrial Production Methods:

  • For industrial-scale production, optimization of reaction conditions, including temperature, solvent choice, and catalysts, is crucial to ensure high yield and purity.

  • Continuous flow chemistry techniques can be employed to enhance production efficiency and minimize the formation of unwanted by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the oxadiazole ring can be achieved using hydrogenation methods, potentially forming reduced nitrogen-containing products.

  • Substitution: Various substitution reactions can occur, particularly involving the piperidine or triazole rings. Halogenation, alkylation, and acylation are common examples.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

  • Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides, acyl chlorides.

Major Products Formed:

  • Products from oxidation include sulfoxides and sulfones.

  • Products from reduction include hydrogenated nitrogen derivatives.

  • Substitution reactions yield various substituted piperidine and triazole derivatives.

Scientific Research Applications

1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has diverse applications across several fields:

Chemistry:

  • Used as a building block in organic synthesis.

  • Employed in the development of novel heterocyclic compounds.

Biology:

  • Explored for its potential as a bioactive molecule.

  • Investigated for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Potential therapeutic agent in the treatment of diseases due to its unique structural components.

  • Examined for its antimicrobial, antifungal, and anti-inflammatory properties.

Industry:

  • Utilized in material science for the development of new materials with specific properties.

  • Explored for use in the creation of advanced polymers and coatings.

Mechanism of Action

The compound's mechanism of action can vary depending on the application:

Molecular Targets and Pathways:

  • Interaction with enzymes: The triazole moiety is known to interact with enzyme active sites, potentially inhibiting enzymatic activity.

  • Binding to receptors: The compound may bind to specific receptors, altering cellular signaling pathways.

  • DNA/RNA interaction: The oxadiazole and thiophene rings might intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

  • 1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-2-yl)-1H-1,2,4-triazole

  • 1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • 1-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness:

  • The specific combination of the thiophene, oxadiazole, piperidine, and triazole rings in this compound gives it a distinctive set of chemical and biological properties not commonly found in similar structures.

  • Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it more suitable for specific applications.

So, this is the scoop on 1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Imagine what scientists and researchers can uncover with such intricate molecules at their fingertips. Excited about any part of it? Let's dive deeper into your favorite bit!

Properties

IUPAC Name

1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c23-15(8-22-11-17-10-18-22)21-4-1-2-12(7-21)6-14-19-16(20-24-14)13-3-5-25-9-13/h3,5,9-12H,1-2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDDZUMQHPMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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